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Compound of Interest

Compound Name: m-PEG4-(CH2)3-acid

Cat. No.: B609254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of m-PEG4-(CH2)3-acid, a

heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of

novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Characteristics
m-PEG4-(CH2)3-acid is a high-purity compound featuring a terminal carboxylic acid group and

a methoxy-capped polyethylene glycol (PEG) chain. The PEG spacer is hydrophilic, which

enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3] This

property is particularly advantageous in biological applications, preventing aggregation and

improving the pharmacokinetic profile of modified biomolecules.

Quantitative Data Summary
The key physicochemical properties of m-PEG4-(CH2)3-acid are summarized in the table

below for easy reference.
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Property Value Reference

Molecular Weight 250.29 g/mol [1]

Chemical Formula C₁₁H₂₂O₆ [1]

Exact Mass 250.1416 u [1]

CAS Number 874208-84-1 [1]

IUPAC Name
2,5,8,11-tetraoxapentadecan-

15-oic acid
[1]

Purity Typically >98% [4]

Elemental Analysis
C: 52.79%, H: 8.86%, O:

38.35%
[1]

Applications in Research and Drug Development
The terminal carboxylic acid of m-PEG4-(CH2)3-acid serves as a reactive handle for covalent

modification of molecules containing primary amines, such as proteins, peptides, and amine-

functionalized small molecules or surfaces.[1][3] This reaction, typically mediated by

carbodiimide chemistry, results in the formation of a stable amide bond.

Key applications include:

PEGylation: Covalently attaching the PEG linker to therapeutic proteins or peptides to

improve their solubility, stability, and circulation half-life, while reducing immunogenicity.

PROTAC Synthesis: Used as a flexible linker to connect a target-binding ligand and an E3

ligase ligand in the construction of PROTACs, which are designed to induce targeted protein

degradation.[5][6]

Antibody-Drug Conjugates (ADCs): Incorporated into the linker system of ADCs to modulate

the solubility and stability of the final conjugate.

Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics

and biomaterials.
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Experimental Protocols: Amine Conjugation
The most common application of m-PEG4-(CH2)3-acid is its conjugation to primary amines. A

robust and efficient method for this is the two-step carbodiimide coupling reaction using 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its

water-soluble analog, Sulfo-NHS.[1][7] This approach enhances coupling efficiency and

stability by converting the carboxylic acid into a more stable amine-reactive NHS ester

intermediate.[7][8]

Detailed Methodology for Protein Conjugation
This protocol provides a general framework for conjugating m-PEG4-(CH2)3-acid to an amine-

containing protein. Optimization may be required for specific applications.

Materials:

m-PEG4-(CH2)3-acid

Protein with primary amine groups (e.g., Lysine residues)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

Desalting column for purification

Procedure:

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening

the vials to prevent moisture contamination.[7][9] Prepare stock solutions of all reagents in

their respective buffers immediately before use.
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Activation of m-PEG4-(CH2)3-acid:

Dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the m-PEG4-(CH2)3-acid
solution.

Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-

NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[9]

Conjugation to Protein:

Dissolve the target protein in the Coupling Buffer. The reaction of the NHS-ester with the

primary amine is most efficient at a pH of 7-8.[9]

Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of

the linker to the protein should be optimized based on the desired degree of labeling.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:

Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50

mM.[9]

Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS

esters.

Purification:

Remove excess reagents and reaction by-products by passing the conjugate solution

through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations: Reaction Pathway and Experimental
Workflow
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The following diagrams illustrate the key chemical transformation and the general experimental

process described above.

Figure 1. Chemical pathway for EDC/Sulfo-NHS mediated amide bond formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

